Ethyl ethanethiosulfonate
Description
Contextualization within Organosulfur Chemistry
Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are a cornerstone of modern chemistry. britannica.comwikipedia.org The thioether and its oxidized derivatives are prevalent functional groups in a wide array of pharmaceuticals and agrochemicals. uantwerpen.be Compounds featuring sulfur-sulfur bonds, such as disulfides, are also of great importance, playing a crucial role in stabilizing the three-dimensional structure of many proteins. uantwerpen.be
Within this broad class of molecules, thiosulfonates (RSO₂SR¹) represent a unique functional group containing a sulfur atom in the +6 oxidation state and another in the +2 state. researchgate.net This structure imparts a versatile reactivity, allowing them to interact with both nucleophiles and electrophiles. uantwerpen.be Ethyl ethanethiosulfonate, with the chemical formula C₄H₁₀O₂S₂, is a representative member of this class, providing a valuable platform for studying the characteristic reactions of thiosulfonates. stenutz.eu
Historical Development of Thiosulfonate Research
The study of thiosulfonates has evolved significantly over the years. Early synthetic methods for creating unsymmetrical thiosulfonates involved the oxidation of sodium sulfinates to sulfonyl iodides, followed by a nucleophilic substitution with a silver thiolate. uantwerpen.be More contemporary and common approaches include the oxidative coupling of two different thiols, although achieving selectivity can be a challenge. uantwerpen.be The synthesis of thiosulfonates can also be achieved through the reaction of thiols with sodium sulfinates, catalyzed by iron(III) under aerobic conditions, which represents a more environmentally friendly method. organic-chemistry.org
Despite their utility in organic synthesis, only the simplest thiosulfonates, such as S-methyl methanethiosulfonate (B1239399) and S-phenyl benzenethiosulfonate, are readily available commercially. uantwerpen.be Consequently, more complex thiosulfonates like this compound are typically prepared in laboratory settings for specific research purposes. uantwerpen.be The last few decades have witnessed a surge in research interest surrounding thiosulfonates, driven by their potential as reactants in a variety of organic transformations. uantwerpen.be
Role as a Biomimetic Compound in Academic Inquiry
A significant area of academic inquiry involves the use of this compound and related compounds as biomimetic models. This is particularly evident in the study of allicin (B1665233) (diallyl thiosulfinate), the primary bioactive compound in freshly crushed garlic. nih.gov Allicin exhibits a broad spectrum of antimicrobial activities but is notoriously unstable, which limits its widespread application. uantwerpen.benih.gov
To overcome this limitation, researchers have synthesized more stable analogues, such as S-ethyl ethanethiosulfinate. uantwerpen.benih.gov This compound, a close structural relative of this compound, retains the biologically active thiosulfinate group but has saturated alkyl chains, leading to greater stability. uantwerpen.be Studies have shown that S-ethyl ethanethiosulfinate not only mimics the antifungal properties of allicin but can be significantly more potent. uantwerpen.bechemsrc.com For instance, the concentration of S-ethyl ethanethiosulfinate required to inhibit the growth of certain fungi is substantially lower than that of allicin. uantwerpen.bechemsrc.com
The synthesis of these stable analogues, often starting from commercially available materials like diethyl disulfide, provides researchers with reliable tools to investigate the mechanisms of action of naturally occurring organosulfur compounds. uantwerpen.benih.gov By studying simpler, more stable molecules like this compound and its derivatives, scientists can gain valuable insights into the complex biological activities of their natural counterparts. stenutz.eu
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₁₀O₂S₂ |
| Molecular Weight | 154.251 g/mol |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 283.7±9.0 °C at 760 mmHg |
| Flash Point | 125.4±18.7 °C |
| CAS Number | 682-91-7 |
Note: The data in this table is compiled from various chemical data sources. chemsrc.comncats.io
Structure
3D Structure
Properties
IUPAC Name |
ethoxy-ethyl-oxo-sulfanylidene-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S2/c1-3-6-8(5,7)4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAJIHKPSCGWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=S)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of Ethyl Ethanethiosulfonate
Nucleophilic Reactions Involving Thiosulfonates
Thiosulfonates are well-recognized as potent electrophilic sulfenylating agents. uantwerpen.betandfonline.com The S-S bond is polarized, with the sulfenyl sulfur atom being the more electrophilic center and thus the primary site for nucleophilic attack. This reactivity allows for the transfer of a thio group (-SR) to a wide range of nucleophiles.
The general mechanism involves the attack of a nucleophile (Nu⁻) on the divalent sulfur atom of the ethyl ethanethiosulfonate, leading to the cleavage of the sulfur-sulfur bond. This process results in the formation of a new sulfur-nucleophile bond and the displacement of the ethanesulfinate (B1267084) anion (EtSO₂⁻) as a leaving group. rsc.org
Reaction with Thiolates: The reaction with thiols (or their corresponding thiolates) is a classic example, yielding an unsymmetrical disulfide and an alkanesulfinate salt. This reaction is highly efficient and selective. rsc.org
Et-SO₂-S-Et + R-S⁻ → Et-S-S-R + Et-SO₂⁻
Reaction with Amines and Alcohols: "Hard" nucleophiles such as amines and alcohols also react at the sulfenyl sulfur atom. rsc.org The reaction with amines produces N-sulfenylated amines (sulfenamides), while reaction with alcohols would yield alkoxysulfides.
Reaction with Other Nucleophiles: A variety of other nucleophiles, including carbanions and cyanide ions, can react with thiosulfonates to form new carbon-sulfur bonds. acsgcipr.org For instance, organometallic reagents like Grignard or organolithium compounds can attack the sulfenyl sulfur to produce thioethers. acsgcipr.org
The table below summarizes the outcomes of nucleophilic attacks on this compound.
| Nucleophile (Nu⁻) | Product | Byproduct |
| Thiolate (RS⁻) | Ethyl alkyl disulfide (Et-S-S-R) | Ethanesulfinate (EtSO₂⁻) |
| Amine (R₂NH) | N-Ethylthiosulfenamide (Et-S-NR₂) | Ethanesulfinate (EtSO₂⁻) |
| Cyanide (CN⁻) | Ethyl thiocyanate (B1210189) (Et-SCN) | Ethanesulfinate (EtSO₂⁻) |
| Organometallic (R'⁻) | Ethyl alkyl sulfide (B99878) (Et-S-R') | Ethanesulfinate (EtSO₂⁻) |
| Hydroxide (OH⁻) | Disproportionation products (see 3.5) | Ethanesulfinate (EtSO₂⁻) |
This table illustrates the general products formed from the reaction of various nucleophiles with this compound.
Electrophilic Reactions of Thiosulfonates
While more commonly acting as electrophiles, thiosulfonates can also function as nucleophiles under specific conditions. uantwerpen.beresearchgate.net This reactivity typically involves one of the lone pairs of electrons on the sulfenyl sulfur atom or the oxygen atoms of the sulfonyl group.
A notable example is the reaction of thiosulfonates with carbene species. In a copper-catalyzed reaction, this compound can act as a nucleophile, attacking a chiral copper carbenoid intermediate generated from an α-diazoester. rsc.org This reaction proceeds via a sulfonium (B1226848) ylide intermediate, which then undergoes a researchgate.netwikipedia.org-Stevens rearrangement to furnish a product with a newly formed dithio-substituted quaternary carbon center. rsc.org
Theoretical calculations have shown that the sulfenyl sulfur atom in thiosulfonates possesses a negative charge, supporting its potential for nucleophilic behavior, while the sulfonyl sulfur has a strong positive charge. rsc.org This dual reactivity underscores the chemical versatility of the thiosulfonate functional group. uantwerpen.be
Radical-Mediated Transformations of Thiosulfonates
Thiosulfonates are effective sources of both sulfonyl (RSO₂•) and thiyl (RS•) radicals upon homolytic cleavage of the S-SO₂ bond. uantwerpen.beorganic-chemistry.org This cleavage can be initiated by thermal, photolytic, or chemical means, such as using a radical initiator. uantwerpen.beresearchgate.net
Et-SO₂-S-Et → Et-SO₂• + Et-S•
The generated radicals can participate in various subsequent transformations. For example, sulfonyl radicals can add to unsaturated systems like alkenes and alkynes. nih.gov This process is a key step in the synthesis of vinyl sulfones and alkynyl sulfones from thiosulfonates. researchgate.net Similarly, the thiyl radical can engage in thiol-ene and thiol-yne reactions. nih.gov
The radical coupling of thiosulfonates with other substrates has been widely explored. For instance, a visible-light-mediated reaction between thiosulfonates and aldehydes, using 9,10-phenanthrenequinone as a photosensitizer, allows for the synthesis of thioesters via a radical coupling process. researchgate.net
The choice of initiator and reaction conditions can influence which radical pathway predominates, making thiosulfonates versatile reagents in radical chemistry. researchgate.net
Thermal and Photolytic Decomposition Pathways
This compound, like other thiosulfonates, is susceptible to decomposition under thermal or photolytic conditions. tandfonline.comtandfonline.com
Thermal Decomposition: Heating thiosulfonates can lead to complex decomposition pathways. One common outcome is disproportionation, which is discussed in more detail in section 3.5. tandfonline.com At higher temperatures, more extensive fragmentation can occur, potentially leading to the formation of disulfides, sulfones, and various sulfur oxides. The thermal stability is influenced by the nature of the organic substituents. nih.gov
Photolytic Decomposition: The S-S bond in thiosulfonates is photolabile. Upon irradiation with UV light, homolytic cleavage of the S-SO₂ bond occurs, generating sulfonyl and thiyl radicals as primary photoproducts. tandfonline.comresearchgate.netscispace.com This photolysis is the basis for the radical-mediated transformations discussed previously. The photochemistry of thiosulfonates can be complex, with the possibility of secondary reactions involving the initial radical species. researchgate.netscispace.com The specific products formed depend on factors such as the wavelength of light and the presence of other reactive species or solvents.
The following table summarizes the primary decomposition processes.
| Condition | Primary Process | Key Intermediates/Products |
| Thermal | Disproportionation / Fragmentation | Disulfides, Sulfinates, Sulfones |
| Photolytic (UV) | Homolytic S-S Bond Cleavage | Ethanesulfonyl radical (EtSO₂•), Ethanethiyl radical (EtS•) |
This table outlines the main decomposition pathways for this compound under heat and light.
Disproportionation Reactions of Thiosulfonates
Disproportionation is a characteristic reaction of thiosulfonates, particularly in the presence of a base. tandfonline.comrsc.org In this redox reaction, the thiosulfonate is simultaneously oxidized and reduced.
When treated with a base, such as hydroxide, the initial nucleophilic attack occurs at the sulfenyl sulfur, displacing an ethanesulfinate anion. However, the resulting sulfenate intermediate (EtSO⁻) is generally unstable and can undergo further reactions. rsc.org A common pathway involves the disproportionation of the thiosulfonate starting material, often catalyzed by the displaced thiolates formed in situ, to yield a disulfide and a sulfinate. rsc.orgresearchgate.net
2 R-SO₂-S-R + 2 OH⁻ → R-S-S-R + 2 R-SO₂⁻ + H₂O
This reaction highlights the dual role of the sulfur atoms within the thiosulfonate group, where one sulfur atom is reduced (from the sulfonyl group's formal oxidation state to that in the disulfide) and the other is effectively involved in the transfer. The reaction is a key consideration in the synthesis and handling of thiosulfonates, as it can be an unwanted side reaction. tandfonline.com The disproportionation of related sulfur compounds like elemental sulfur and thiosulfate (B1220275) is a known process in both chemical and biological systems. nih.govtudelft.nl
Reactivity with Specific Organic Substrates
The unique reactivity of this compound allows for its application in the synthesis of various sulfur-containing organic molecules through reactions with specific substrates. researchgate.net
Alkynes and Alkenes: As mentioned, thiosulfonates react with alkenes and alkynes, typically via radical pathways, to generate sulfonylated products. researchgate.net For example, under visible light irradiation in the presence of sodium iodide, thiosulfonates react with alkenes to form (E)-vinyl sulfones and with alkynes to produce alkynyl sulfones. researchgate.net These reactions proceed through the addition of a sulfonyl radical to the carbon-carbon multiple bond.
Aldehydes: Thiosulfonates can serve as a source for thioester synthesis when reacted with aldehydes. This transformation is often achieved under visible-light photoredox catalysis. researchgate.net The reaction involves the generation of an acyl radical from the aldehyde, which then couples with a thiyl radical derived from the thiosulfonate.
Halogenated Hydrocarbons: Thiosulfonates can participate in cross-electrophile coupling reactions. For instance, an electrochemical thiolation has been developed involving the coupling of alkyl bromides with thiosulfonates to produce alkyl sulfides. researchgate.net This method demonstrates the utility of thiosulfonates as bench-stable thio-group donors in C-S bond formation.
The table below provides a summary of these specific reactions.
| Substrate | Reagent/Condition | Product Type |
| Alkenes | Visible Light / NaI | (E)-Vinyl Sulfones |
| Alkynes | Visible Light / NaI | Alkynyl Sulfones |
| Aldehydes | Visible Light / Photocatalyst | Thioesters |
| Alkyl Bromides | Electrocatalysis | Alkyl Sulfides |
This table summarizes the reactivity of this compound with various organic substrates and the resulting product classes.
Spectroscopic and Computational Characterization of Ethyl Ethanethiosulfonate
Vibrational Spectroscopy Analysis (FTIR)
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups and elucidating the conformational landscape of a molecule. For ethyl ethanethiosulfonate, this technique offers insights into its rotational isomers and the specific vibrational modes associated with its thiosulfonate linkage.
The flexibility of the ethyl groups and the S-S bond in this compound allows for the existence of multiple rotational isomers, or rotamers. The study of similar, less complex molecules like thioether cyanobiphenyl-based liquid crystal dimers has demonstrated that different conformers can coexist and that their relative populations can be influenced by the physical state of the sample. arxiv.org For this compound, rotation around the C-S and S-S bonds would lead to various staggered conformations. The potential energy surface of related molecules like ethyl methyl sulfone has been computationally explored to identify stable conformers, revealing the existence of gauche and anti forms. A similar conformational landscape is anticipated for this compound, with different rotamers exhibiting unique vibrational spectra. The presence of multiple bands in the FTIR spectrum, particularly in the fingerprint region, can often be attributed to the presence of these different conformers. nih.gov The isolation and characterization of individual rotamers can be challenging, but computational methods can aid in predicting their geometries and vibrational frequencies. nih.gov
The vibrational spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending of its various bonds. Of particular diagnostic importance are the vibrations of the sulfonyl (-SO₂-) and disulfide (-S-S-) groups.
The S=O stretching vibrations in sulfonyl compounds typically appear as two strong bands in the infrared spectrum, corresponding to the asymmetric and symmetric stretching modes. For sulfonyl compounds in general, these bands are found in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The precise frequencies can be influenced by the electronegativity of the substituents attached to the sulfur atom.
The S-S stretching vibration in organic disulfides and related compounds gives rise to a weaker absorption in the infrared spectrum, typically found in the range of 540-430 cm⁻¹. The intensity and position of this band can be sensitive to the conformation around the S-S bond. Studies on various organosulfur compounds have shown that the S-S stretching frequency is a useful diagnostic tool for structural elucidation.
A detailed assignment of the vibrational modes of this compound would require a combination of experimental FTIR data and theoretical calculations, such as those performed for related molecules like p-ethylbenzenesulfonic acid. researchgate.net
Table 1: Characteristic Vibrational Frequencies for Thiosulfonates and Related Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| S=O | Asymmetric Stretch | 1350 - 1300 |
| S=O | Symmetric Stretch | 1160 - 1120 |
| S-S | Stretch | 540 - 430 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the this compound molecule.
In the ¹H NMR spectrum, one would expect to see signals for the two distinct ethyl groups. The protons of the methylene (B1212753) group (-CH₂-) adjacent to the sulfonyl group (SO₂) would be deshielded and appear at a lower field (higher chemical shift) compared to the methylene protons of the ethyl group attached to the disulfide sulfur atom. Similarly, the methyl protons (-CH₃) of each ethyl group would have distinct chemical shifts. The splitting patterns of these signals, governed by spin-spin coupling, would provide information about the neighboring protons. For instance, the methylene protons would appear as a quartet due to coupling with the adjacent methyl protons, which in turn would appear as a triplet. docbrown.infoyoutube.com
The ¹³C NMR spectrum would show four distinct signals, corresponding to the four unique carbon environments in the molecule: the two methylene carbons and the two methyl carbons. The chemical shifts of these carbons would be influenced by the electronegativity of the adjacent sulfur and oxygen atoms. docbrown.info A study of the ¹H and ¹³C NMR spectra of a series of disulfides, thiosulfinates, and thiosulfonates has provided a basis for predicting the chemical shifts in such compounds. nih.gov
Table 2: Predicted NMR Data for this compound
| Nucleus | Group | Predicted Splitting Pattern |
| ¹H | -SO₂-CH₂-CH₃ | Quartet |
| ¹H | -SO₂-CH₂-CH₃ | Triplet |
| ¹H | -S-S-CH₂-CH₃ | Quartet |
| ¹H | -S-S-CH₂-CH₃ | Triplet |
| ¹³C | -SO₂-CH₂-CH₃ | - |
| ¹³C | -SO₂-CH₂-CH₃ | - |
| ¹³C | -S-S-CH₂-CH₃ | - |
| ¹³C | -S-S-CH₂-CH₃ | - |
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in complementing experimental spectroscopic data by providing theoretical insights into the molecular properties of this compound.
Computational methods, particularly density functional theory (DFT), can be employed to predict the three-dimensional structure of this compound. uit.no By performing geometry optimization calculations, it is possible to determine the bond lengths, bond angles, and dihedral angles of the most stable conformers. For instance, calculations on similar molecules have been used to explore their potential energy surfaces and identify the various low-energy rotamers. docbrown.infostenutz.eu Such calculations would reveal the preferred orientations of the ethyl groups and the geometry around the central S-S-O₂ core.
Quantum chemical calculations are also used to simulate spectroscopic data, which can then be compared with experimental results to aid in the interpretation of spectra. The vibrational frequencies of this compound can be calculated using methods like DFT. chemrxiv.org These calculated frequencies, often scaled to account for anharmonicity and other systematic errors, can be used to assign the bands observed in the experimental FTIR spectrum. nih.gov
Similarly, NMR chemical shifts and coupling constants can be predicted using computational approaches. organicchemistrydata.orgyoutube.com The gauge-independent atomic orbital (GIAO) method is commonly used for this purpose. scirp.org By comparing the calculated and experimental NMR data, a more confident assignment of the signals can be made, and a deeper understanding of the relationship between the molecular structure and the spectroscopic properties can be achieved.
Conformational Energy Landscape Analysis
A comprehensive understanding of the molecular structure of this compound necessitates an analysis of its conformational energy landscape. This involves identifying the stable conformers, determining their relative energies, and quantifying the energy barriers that separate them. Such an analysis provides crucial insights into the molecule's flexibility, its population of different shapes at various temperatures, and how its structure might influence its spectroscopic properties and reactivity.
Theoretical calculations, typically employing ab initio or density functional theory (DFT) methods, are instrumental in mapping this energy landscape. By systematically varying the key dihedral angles and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers, while the saddle points represent the transition states for interconversion between conformers.
For a molecule like this compound, one would anticipate the existence of multiple conformers arising from different arrangements around the S-S and C-S bonds. These conformers would likely be described by the dihedral angles involving the C-S-S-C backbone and the orientation of the ethyl groups.
A detailed computational study would typically provide the following data, which could be presented in interactive tables:
Relative Energies of Conformers: The energy of each stable conformer relative to the most stable one (the global minimum). This allows for the determination of the equilibrium population of each conformer at a given temperature using the Boltzmann distribution.
Key Dihedral Angles: The specific values of the dihedral angles that define the geometry of each conformer.
Rotational Barriers: The energy required to rotate from one conformer to another, which determines the rate of interconversion.
Without specific literature data, the following tables are illustrative of what a detailed conformational analysis of this compound would entail. The values presented are hypothetical and serve as a template for what would be expected from a rigorous computational study.
Table 1: Hypothetical Relative Energies and Key Dihedral Angles of this compound Conformers
| Conformer | Relative Energy (kJ/mol) | Dihedral Angle C-S-S-C (°) | Dihedral Angle S-S-C-C (°) |
| I (gauche) | 0.00 | ~60 | ~180 (anti) |
| II (anti) | 2.50 | ~180 | ~180 (anti) |
| III (gauche') | 5.00 | ~-60 | ~60 (gauche) |
Table 2: Hypothetical Rotational Barriers for Interconversion of this compound Conformers
| Transition | Rotational Barrier (kJ/mol) |
| Conformer I -> Conformer II | 10.0 |
| Conformer II -> Conformer I | 7.5 |
| Conformer I -> Conformer III | 15.0 |
It is important to emphasize that the data in these tables are purely illustrative. A definitive conformational energy landscape analysis for this compound would require dedicated quantum chemical calculations. Such a study would provide a foundational understanding of the molecule's structural preferences and dynamic behavior.
Applications of Thiosulfonates in Advanced Organic Synthesis
Thiosulfonates as Synthons for Thioether and Sulfone Formation
Thiosulfonates are valuable precursors for the synthesis of both thioethers and sulfones. researchgate.net Their utility stems from the reactivity of the sulfur-sulfur bond. A nickel-catalyzed reductive cross-coupling reaction between organic iodides and thiosulfonates provides a straightforward method for preparing unsymmetrical thioethers with good functional group tolerance and high chemo-selectivity. researchgate.net
Furthermore, thiosulfonates can be used to generate sulfinate anions, which are stable and less toxic alternatives to metal sulfinate salts derived from sulfur dioxide. nih.gov These sulfinate anions can then be utilized in subsequent reactions to produce a diverse range of sulfones and sulfonamides. nih.gov This two-step process, starting with the synthesis of thiosulfonates, offers a practical and high-yielding approach to these important classes of compounds. nih.gov
Utility in Diverse Functionalization Reactions
The versatility of thiosulfonates extends to a wide array of functionalization reactions. rsc.org They can participate in reactions with nucleophiles, electrophiles, and radicals, making them powerful tools in a chemist's arsenal. uantwerpen.be For instance, the reaction of thiosulfonates with thiols to form asymmetric disulfides is a key transformation used in post-polymerization functionalization. rsc.org This allows for the introduction of specific functional groups into polymers, thereby modifying their properties. rsc.org
Visible-light-induced reactions have also been developed, such as the dehydrogenative sulfonylation of tertiary amines with thiosulfonates, leading to the formation of β-sulfonyl enamines. researchgate.net Additionally, thiosulfonates serve as effective sulfenylating agents in the sulfenylation/annulation of enaminones, providing a pathway to construct C-S bonds and synthesize substituted sulfenylated chromones under mild, metal- and oxidant-free conditions. researchgate.net
Role as Sulfenylating and Sulfonylating Reagents
Thiosulfonates can act as either sulfenylating or sulfonylating reagents depending on the reaction conditions and the nature of the attacking species. uantwerpen.be This dual reactivity makes them highly valuable in organic synthesis. For example, in the presence of a nucleophile, the thiosulfonate can deliver a sulfenyl group (RS) to the nucleophile. uantwerpen.be Conversely, under different conditions, it can act as a source of a sulfonyl group (RSO2). uantwerpen.be This chameleonic behavior allows for the synthesis of a wide variety of organosulfur compounds from a single class of reagents. uantwerpen.be
Strategic Incorporation of Functional Groups
The use of functionalized thiosulfonates allows for the direct incorporation of specific functional groups into target molecules. rsc.org By choosing a thiosulfonate with a desired functional group appended to either the sulfenyl or sulfonyl portion of the molecule, chemists can strategically introduce this functionality in a single step. rsc.org This approach has been particularly useful in polymer chemistry, where polymers with pendant thiosulfonate groups can be readily modified by reacting them with various thiols, thereby introducing new functionalities along the polymer chain. rsc.orgrsc.org This method offers a high degree of control and efficiency in the design of functional materials. rsc.org
Development of New C-S Bond Formation Methodologies
The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic chemistry, and thiosulfonates have played a key role in the development of new methodologies to achieve this. uantwerpen.beresearchgate.net Researchers have focused on developing novel, efficient, and environmentally friendly methods for C-S bond formation using thiosulfonates. researchgate.netresearchgate.net
Recent advancements include the use of dual copper/photoredox catalysis for the synthesis of sterically hindered unsymmetrical S-alkyl thiosulfonates. researchgate.net This method involves the decarboxylative coupling of carboxylic acids with thiosulfonates, providing access to complex molecules that were previously difficult to synthesize. researchgate.net Other innovative approaches include base-catalyzed reactions of o-hydroxyaryl thiosulfonates with ynones to produce vinyl sulfones and benzoxathiins, demonstrating the ongoing expansion of the synthetic utility of thiosulfonates. researchgate.net
Mechanistic Research on Biological Interactions of Ethyl Ethanethiosulfonate
Antifungal Mechanisms of Action
The antifungal activity of ethyl ethanethiosulfonate and its close structural analogs, such as S-ethyl ethanethiosulfinate, involves a multi-pronged attack on fungal cells, leading to growth inhibition and cell death.
Disruption of Cellular Thiol-Based Metabolism
Thiosulfonates are known to react with thiol-containing molecules, which are crucial for maintaining the redox balance and enzymatic functions within cells. The primary mechanism of action for compounds like S-ethyl ethanethiosulfinate, a derivative of allicin (B1665233), involves the disruption of thiol-based metabolism. This interaction can lead to the inactivation of key enzymes and an increase in oxidative stress, thereby impairing essential cellular processes.
Induction of Reactive Oxygen Species (ROS) Generation
A key aspect of the antifungal mechanism of S-ethyl ethanethiosulfinate is the induction of reactive oxygen species (ROS) within fungal cells. nih.govresearchgate.net Studies on Penicillium chrysogenum have demonstrated that exposure to this compound leads to a significant increase in intracellular ROS levels. nih.gov This accumulation of ROS contributes to cellular damage and triggers subsequent apoptotic pathways. nih.govresearchgate.net The overproduction of ROS is a common mechanism for many antifungal agents, leading to oxidative damage to proteins, lipids, and DNA. frontiersin.org
Apoptosis Induction Pathways (e.g., Metacaspase-Dependent Apoptosis)
The accumulation of ROS induced by S-ethyl ethanethiosulfinate has been shown to trigger a programmed cell death pathway in Penicillium chrysogenum that is dependent on metacaspases. nih.govresearchgate.net Metacaspases are cysteine proteases found in fungi and plants that are homologs of caspases, the key mediators of apoptosis in animals. The activation of these metacaspases is a central event in the apoptotic-like cell death observed in fungi treated with S-ethyl ethanethiosulfinate. nih.gov This indicates that the compound does not merely cause necrotic cell death but actively induces a controlled, apoptotic cascade.
**Antifungal Activity of S-Ethyl Ethanethiosulfinate against *Penicillium chrysogenum***
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| S-Ethyl Ethanethiosulfinate (ALE) | 0.92 | nih.govportlandpress.com |
| Allicin | 38.68 | nih.govportlandpress.com |
Antibacterial Mechanisms of Action
The antibacterial properties of thiosulfonates, the class of compounds to which this compound belongs, are attributed to their ability to interfere with essential bacterial functions, including growth, motility, and the integrity of cellular structures. While specific data for this compound is limited, the general mechanisms of related thiosulfonates provide insight into its potential antibacterial actions.
Inhibition of Cellular Growth and Motility
Thiosulfonates have demonstrated the ability to inhibit the growth of a range of bacteria. nih.govmdpi.comnih.govresearchgate.net This inhibition is often attributed to the interaction of the thiosulfonate functional group with bacterial thiols, such as glutathione, leading to metabolic disruption and the generation of reactive oxygen species. nih.gov Furthermore, some studies on other compounds have shown that interference with cellular processes can also impact bacterial motility, a key factor in virulence and colonization. nih.govpsu.edu While not directly studied for this compound, it is plausible that it could similarly affect bacterial motility by disrupting the energy-requiring processes that drive flagellar movement.
Alterations in Cell Membrane and Flagellar Integrity
The antibacterial action of some antimicrobial compounds involves the disruption of the bacterial cell membrane. plos.org This can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. While direct evidence for this compound is not available, related studies on other compounds suggest that organosulfur compounds can contribute to membrane damage. For instance, some biosurfactants have been shown to increase the permeability of bacterial membranes, enhancing the efficacy of thiosulfonates. e3s-conferences.orgkpi.ua Bacterial flagella, crucial for motility, can also be a target. Although not specifically demonstrated for this compound, damage to flagellar integrity would represent a significant antibacterial mechanism.
Antibacterial Activity of Related Thiosulfonates
| Compound | Bacterium | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
|---|---|---|---|---|
| Propyl-propane-thiosulfonate (PTSO) | Enterobacteriaceae | 64-128 | 64-128 | researchgate.net |
| Propyl-propane-thiosulfinate (PTS) | Enterobacteriaceae | 256-512 | 256-512 | researchgate.net |
| Propyl-propane-thiosulfonate (PTSO) | S. aureus | 8 | 8 | researchgate.net |
| Propyl-propane-thiosulfinate (PTS) | S. aureus | 32 | 64 | researchgate.net |
| Propyl-propane-thiosulfonate (PTSO) | E. faecalis | 4 | 8 | researchgate.net |
| Propyl-propane-thiosulfinate (PTS) | E. faecalis | 8 | 16 | researchgate.net |
Modulation of Gene Expression (e.g., Protein Export, Biofilm Formation)
This compound has been shown to significantly alter gene expression in pathogenic bacteria, particularly affecting processes crucial for virulence, such as biofilm formation and protein export.
In studies on Pseudomonas syringae pv. actinidiae (Psa), the causative agent of kiwifruit bacterial canker, ethylicin (B1197499) effectively inhibits the formation of biofilms. nih.gov This inhibition is concentration-dependent, with effectiveness peaking at higher concentrations. nih.gov The formation of biofilms is a critical step for bacterial colonization and requires flagella for initial surface attachment. nih.gov Transcriptome analysis revealed that ethylicin down-regulates the expression of genes related to flagellar assembly in Psa. nih.govresearchgate.net By suppressing these genes, ethylicin hinders bacterial motility and its ability to form a biofilm, thereby reducing its virulence. nih.gov
Conversely, in the same study, transcriptomic results indicated that ethylicin can up-regulate the expression of genes associated with protein export and those implicated in biofilm formation in Pseudomonas aeruginosa. nih.govresearchgate.net This suggests a complex regulatory response where the bacterium may attempt to counteract the stress induced by the compound.
Table 1: Effect of this compound on Gene Expression Related to Pathogenicity
| Organism | Affected Process | Gene Regulation Effect | Consequence | Reference |
|---|---|---|---|---|
| Pseudomonas syringae pv. actinidiae | Flagellar Assembly | Down-regulation | Inhibition of motility and biofilm formation | nih.govresearchgate.net |
| Pseudomonas aeruginosa | Protein Export | Up-regulation | Cellular stress response | nih.govresearchgate.net |
**6.3. Effects on Protein and Amino Acid Biosynthesis
A primary mechanism of this compound's antimicrobial activity is the disruption of protein and amino acid synthesis, which are fundamental for pathogen survival and proliferation. nih.gov
Proteomic analyses of the oomycete Phytophthora infestans treated with ethylicin have demonstrated a significant impact on ribosomal components. nih.gov The integrated analysis of proteomics and metabolomics suggests that ethylicin inhibits the biosynthesis of peptides and proteins by directly suppressing ribosomal function. nih.gov Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses of differentially expressed proteins identified the ribosome as a key target, indicating that ethylicin's presence leads to a widespread inhibition of protein expression. nih.gov
This compound actively interferes with the metabolism of amino acids, the building blocks of proteins. nih.govresearchgate.net Metabolomic studies on P. infestans revealed that treatment with the compound leads to a significant decrease in the abundance of various amino acids. nih.gov This disruption of amino acid pools directly contributes to the observed reduction in protein synthesis. nih.gov Similar effects on amino acid metabolism have been noted in other pathogens like Phytophthora nicotianae. nih.govresearchgate.net The general mechanism is believed to involve the compound's reactive -S-S(=O)₂ group, which interacts with sulfhydryl (-SH) groups in essential enzymes, leading to metabolic disruption. nih.govgoogle.com
Table 2: Selected Amino Acids Down-regulated by this compound in P. infestans
| Metabolite (Amino Acid) | Fold Change | VIP Score | Reference |
|---|---|---|---|
| L-Glutamic acid | 0.09 | 4.31 | nih.gov |
| L-Aspartic acid | 0.11 | 3.65 | nih.gov |
| L-Glutamine | 0.12 | 3.51 | nih.gov |
| L-Arginine | 0.14 | 3.01 | nih.gov |
| L-Threonine | 0.22 | 2.55 | nih.gov |
Source: Adapted from proteomic and metabolomic analysis of P. infestans. nih.gov VIP (Variable Importance in Projection) score indicates the influence of the metabolite in the model.
Transcriptomic, Proteomic, and Metabolomic Approaches in Mechanistic Elucidation
The elucidation of this compound's mechanisms has been significantly advanced by "omics" technologies. These approaches provide a global view of the molecular changes within a pathogen upon exposure to the compound.
Transcriptomics: RNA-sequencing (RNA-seq) has been used to analyze changes in the entire set of RNA transcripts. In P. syringae pv. actinidiae, this revealed the down-regulation of flagellar assembly genes and up-regulation of protein export genes. nih.gov In P. nicotianae, RNA-seq showed that ethylicin dysregulated genes associated with amino acid metabolism and virulence. researchgate.net
Proteomics: This approach analyzes the entire protein complement of an organism. In P. infestans, proteomic assays identified 289 differentially expressed proteins after ethylicin treatment, with 176 being significantly down-regulated, confirming a broad inhibition of protein expression and highlighting the suppression of ribosomal components. nih.gov
Metabolomics: By analyzing the complete set of metabolites, this technique has confirmed that ethylicin targets amino acid and carbohydrate metabolism in P. infestans, leading to decreased energy and building blocks for protein synthesis. nih.gov
The integration of these omics platforms provides a comprehensive model where ethylicin disrupts gene expression, which in turn affects protein synthesis and metabolic pathways, ultimately leading to the inhibition of pathogen growth and virulence. nih.govnih.gov
Interaction with Pathogen-Specific Cellular Components
This compound interacts with several specific cellular components in pathogens, leading to structural and functional damage.
A key target is the bacterial flagellum. Scanning and transmission electron microscopy have shown that ethylicin causes flagellar deformation in Psa. nih.gov This structural damage, a direct result of the down-regulation of flagellar assembly genes, impairs bacterial movement and its ability to initiate infection and form biofilms. nih.govresearchgate.net
Furthermore, in fungi such as Penicillium chrysogenum, a derivative, S-ethyl ethanethiosulfinate, was shown to induce the production of reactive oxygen species (ROS), which triggers metacaspase-dependent apoptosis (a form of programmed cell death). nih.gov This suggests that in addition to metabolic disruption, ethylicin can actively induce cellular self-destruction pathways in certain pathogens. nih.govnih.gov
Advanced Analytical Methodologies for Characterization and Quantification of Thiosulfonates
Chromatographic Separation Techniques (e.g., UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) is a powerful technique for separating polar compounds like thiosulfonates from complex mixtures. nih.gov Due to their polarity, these compounds are often analyzed using reversed-phase (RP) chromatography. nih.gov Specific columns designed for enhanced retention of polar analytes are often employed. nih.gov The mobile phase typically consists of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile, run in a gradient elution mode to achieve optimal separation. nih.gov This technique provides high resolution and sensitivity, making it suitable for quantitative analysis. nih.gov
Mass Spectrometry (e.g., MS/MS)
Mass spectrometry (MS), particularly when coupled with a separation technique like UHPLC and used in tandem (MS/MS), is indispensable for the structural elucidation of thiosulfonates. nih.govrsc.org In ESI-MS, thiosulfonates can be ionized to produce a molecular ion [M]⁺. docbrown.info The fragmentation patterns observed in MS/MS provide key structural information. A characteristic fragmentation for thiosulfonates is the cleavage of bonds adjacent to the sulfonyl group. libretexts.org For ethyl ethanethiosulfonate, expected fragment ions would arise from the loss of an ethoxy radical (-OCH₂CH₃) or an ethyl radical (-CH₂CH₃). pharmacy180.com
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Description |
|---|---|---|
| 154 | [C₄H₁₀O₂S₂]⁺ | Molecular Ion |
| 125 | [C₂H₅SO₂S]⁺ | Loss of ethyl group (-C₂H₅) |
| 93 | [C₂H₅SO₂]⁺ | Loss of thioethyl radical (-SC₂H₅) |
| 65 | [HSO₂]⁺ | Sulfonyl fragment |
| 61 | [CH₃CH₂S]⁺ | Thioethyl fragment |
Spectroscopic Characterization Techniques (e.g., NMR, IR)
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule. scienceskool.co.uk For this compound, the IR spectrum would be characterized by absorptions corresponding to C-H bond stretching and bending from the ethyl groups, as well as strong, characteristic absorptions for the sulfonyl (S=O) group. The S=O stretching vibrations in sulfones and related compounds typically appear in the region of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The C-H stretching vibrations are expected around 3000-2850 cm⁻¹. docbrown.info
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. In the ¹H NMR spectrum of this compound, two distinct sets of signals for the two different ethyl groups (one attached to the sulfonyl sulfur and one to the sulfenyl sulfur) would be expected, each consisting of a triplet and a quartet.
Electroanalytical Chemistry Methods
Electroanalytical methods like cyclic voltammetry (CV) are used to study the redox properties of chemical compounds. youtube.com These techniques measure the current that develops in an electrochemical cell as the potential is varied. mdpi.com For thiosulfonates, CV can be used to determine their reduction and oxidation potentials, providing insight into their electrochemical reactivity. mdpi.com The process involves applying a cyclic voltage to an electrode immersed in a solution of the analyte and measuring the resulting current, which reveals information about the electron transfer processes. youtube.com
Biologically Derived Analytical Techniques
Biologically derived analytical techniques can be used to assess the functional properties of compounds like thiosulfonates. One such method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures antioxidant activity. researchgate.netyoutube.com This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow that can be measured spectrophotometrically. nih.gov While primarily a chemical assay, its use of a stable radical serves as a model for the free radicals found in biological systems, allowing for the evaluation of the potential antioxidant or radical-scavenging capabilities of thiosulfonates. researchgate.netnih.gov
Q & A
Q. What are the established synthetic pathways for Ethyl ethanethiosulfonate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via the oxidation of ethanethiol derivatives. Key methods include controlled oxidation with peroxides or halogens in the presence of ethyl groups. Reaction conditions such as temperature (optimized between 20–40°C), solvent polarity (e.g., dichloromethane vs. ethanol), and catalyst choice (e.g., iodine vs. hydrogen peroxide) significantly affect yield and purity. For reproducibility, researchers should document exact stoichiometric ratios and monitor reaction progress using thin-layer chromatography (TLC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, with -NMR peaks at δ 1.3–1.5 ppm (triplet, CH-CH-S) and δ 3.0–3.2 ppm (quartet, S-O-CH-CH). Infrared (IR) spectroscopy identifies sulfonate groups (S=O stretching at 1150–1250 cm). Mass spectrometry (MS) should confirm the molecular ion peak at m/z 154 (CH-S-SO-CH) .
Q. How does this compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?
Stability studies recommend storage in amber glass under inert gas (N) at −20°C to prevent hydrolysis and oxidation. Degradation kinetics show a half-life reduction of 30% at 25°C compared to −20°C. Regular purity checks via high-performance liquid chromatography (HPLC) are advised, with mobile phases adjusted to pH 5–7 to avoid sulfonate group decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction kinetics of this compound under varying pH conditions?
Contradictions often arise from uncontrolled variables like trace metal ions or solvent impurities. A systematic approach includes:
- Replicating studies under inert atmospheres and ultra-pure solvents.
- Using stopped-flow spectrometry to capture transient intermediates.
- Applying multivariate regression to isolate pH-dependent rate constants. Meta-analyses of existing data should assess bias risks, such as inadequate blinding or allocation concealment in prior kinetic studies .
Q. What computational modeling approaches are validated for predicting the reactivity of this compound in novel solvent systems?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model sulfonate group electrophilicity and solvent effects. Parameters include solvation free energy (ΔG) and frontier molecular orbital (FMO) gaps. Validation requires benchmarking against experimental Hammett substituent constants (σ) in aprotic solvents. Researchers must report convergence criteria and basis set choices to ensure reproducibility .
Q. What methodological strategies mitigate bias when comparing this compound’s bioactivity across in vitro and in vivo studies?
- Allocation Concealment : Randomize treatment groups and blind researchers to sample identities during data collection.
- Data Harmonization : Use standardized assays (e.g., LC-MS for metabolite quantification) across models.
- Bias Adjustment : Apply mixed-effects models to account for interspecies variability and publication bias in meta-analyses .
Q. How can researchers design experiments to elucidate the role of this compound in sulfur-mediated redox signaling pathways?
- Isotopic Labeling : Incorporate -labeled this compound to track sulfur transfer via mass spectrometry.
- Knockout Models : Use CRISPR-Cas9 to silence endogenous thiols in cell lines, isolating the compound’s redox contributions.
- Time-Resolved Fluorescence : Monitor glutathione (GSH) depletion kinetics to quantify oxidative stress thresholds .
Methodological Guidance for Rigorous Research
- Data Contradiction Analysis : Employ the Cochrane framework to assess heterogeneity in prior studies, including sensitivity analyses to exclude outliers and funnel plots to detect publication bias .
- Ethical and Reproducible Reporting : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Document synthetic protocols using the Reaction Chemistry Standard (RCS) template, ensuring solvent purity and catalyst lot numbers are specified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
